molecular formula C10H15NO2S2 B277043 1-(2-Thienylsulfonyl)azepane

1-(2-Thienylsulfonyl)azepane

Cat. No. B277043
M. Wt: 245.4 g/mol
InChI Key: NZHNVTOIFPLRCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Thienylsulfonyl)azepane is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is also known as TAS-103 and is a potent inhibitor of topoisomerase I and II enzymes.

Mechanism of Action

The mechanism of action of 1-(2-Thienylsulfonyl)azepane involves the inhibition of topoisomerase I and II enzymes. These enzymes are involved in the regulation of DNA topology and are essential for DNA replication and repair. The inhibition of these enzymes by 1-(2-Thienylsulfonyl)azepane leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
1-(2-Thienylsulfonyl)azepane has been shown to have significant biochemical and physiological effects. The compound has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 1-(2-Thienylsulfonyl)azepane has been shown to inhibit angiogenesis, which is the formation of new blood vessels, a process that is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(2-Thienylsulfonyl)azepane is its potent anticancer activity against various cancer cell lines. The compound has also been shown to have a relatively low toxicity profile, making it a potential candidate for further development. However, the synthesis of 1-(2-Thienylsulfonyl)azepane is a complex process, and the compound is relatively expensive, which may limit its use in lab experiments.

Future Directions

Can be explored to develop analogs of the compound with improved potency and selectivity, investigate its mechanism of action, and explore its potential applications in combination therapy.

Synthesis Methods

The synthesis of 1-(2-Thienylsulfonyl)azepane involves the reaction of 2-thiophenesulfonyl chloride with azepane in the presence of a base. The reaction results in the formation of a white solid compound with a molecular weight of 331.46 g/mol. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

1-(2-Thienylsulfonyl)azepane has been extensively studied for its potential applications in cancer treatment. The compound has been shown to inhibit the activity of topoisomerase I and II enzymes, which are essential for DNA replication and repair. The inhibition of these enzymes leads to DNA damage and ultimately cell death. Several studies have demonstrated the anticancer activity of 1-(2-Thienylsulfonyl)azepane against various cancer cell lines, including breast, lung, and colon cancer.

properties

Molecular Formula

C10H15NO2S2

Molecular Weight

245.4 g/mol

IUPAC Name

1-thiophen-2-ylsulfonylazepane

InChI

InChI=1S/C10H15NO2S2/c12-15(13,10-6-5-9-14-10)11-7-3-1-2-4-8-11/h5-6,9H,1-4,7-8H2

InChI Key

NZHNVTOIFPLRCR-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CS2

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CS2

Origin of Product

United States

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